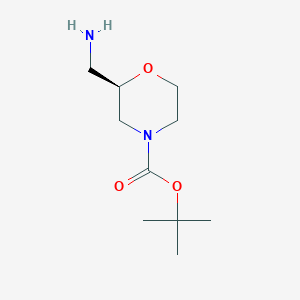

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (ABTT) is a small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. ABTT has been used in a variety of scientific research studies, including those related to drug development, enzyme inhibition, and protein engineering.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Features

- 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol derivatives have broad biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities, with low toxicity. These properties make these derivatives promising for researching chemical structures and biological activities (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antimicrobial Activities

- Some 1,2,4-triazole derivatives, including those starting from isonicotinic acid hydrazide and converted into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, exhibit antimicrobial activity. These compounds have been synthesized and tested for their effectiveness against microbes (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol has been studied as a novel corrosion inhibitor for copper in a saline environment. It exhibited over 94% efficiency at certain concentrations and provided insights into the kinetics of oxidation-reduction behavior of copper, suggesting applications in corrosion prevention (Chauhan et al., 2019).

Synthesis and Physicochemical Properties

- The derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol are studied for their physicochemical properties. Their synthesis is important for the pharmaceutical industry, focusing on new compounds with predicted biological activity, highlighting their high efficiency and low toxicity (Kravchenko, Panasenko, & Knysh, 2018).

Antitumor Activity

- New 1,2,4-triazole derivatives have been synthesized and tested for their antitumor properties, emphasizing the potential of this compound derivatives in cancer research (Ovsepyan et al., 2018).

Antiradical Activity

- The antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives was explored, with some compounds showing significant effects in combating free radicals, relevant to diseases like diabetes and autoimmune diseases (Safonov & Nosulenko, 2021).

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 4-amino-4H-1,2,4-triazole-3-thiol derivatives could involve the development of new and different antimicrobial drugs . Additionally, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines using a new combination of the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed .

Eigenschaften

IUPAC Name |

4-amino-3-butyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBCCWGVCZSXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364411 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31821-69-9 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

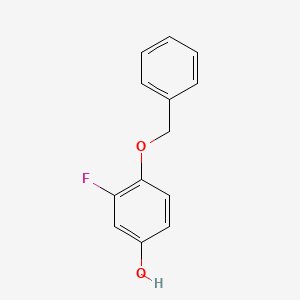

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)